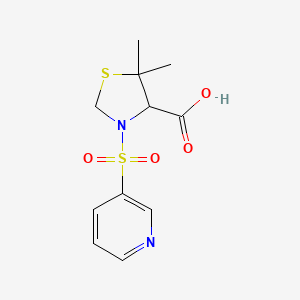
2-Bromo-4-chloro-3,5-dimethoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-chloro-3,5-dimethoxyphenol is an organic compound with the molecular formula C8H8BrClO3 and a molecular weight of 267.504 g/mol It is a substituted phenol, characterized by the presence of bromine, chlorine, and methoxy groups on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-3,5-dimethoxyphenol typically involves the bromination and chlorination of 3,5-dimethoxyphenol. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst . The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory-scale synthesis, with optimization for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-Bromo-4-chloro-3,5-dimethoxyphenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can modify the aromatic ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while coupling reactions can produce biaryl compounds.
科学研究应用
2-Bromo-4-chloro-3,5-dimethoxyphenol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Bromo-4-chloro-3,5-dimethoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets, leading to inhibition or activation of specific pathways. The methoxy groups can also influence its solubility and reactivity, affecting its overall biological activity .
相似化合物的比较
Similar Compounds
2-Bromo-4-chloro-3,5-dimethylphenol: Similar structure but with methyl groups instead of methoxy groups.
2-Bromo-4-chloro-5-fluorobenzenesulfonyl chloride: Contains a sulfonyl chloride group and fluorine atom.
2-Bromo-1-(4-chloro-3,5-dinitrophenyl)ethanone: Contains nitro groups and an ethanone moiety.
Uniqueness
2-Bromo-4-chloro-3,5-dimethoxyphenol is unique due to the combination of bromine, chlorine, and methoxy groups on the phenol ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C8H8BrClO3 |
|---|---|
分子量 |
267.50 g/mol |
IUPAC 名称 |
2-bromo-4-chloro-3,5-dimethoxyphenol |
InChI |
InChI=1S/C8H8BrClO3/c1-12-5-3-4(11)6(9)8(13-2)7(5)10/h3,11H,1-2H3 |
InChI 键 |
ACCMBNYIFNNVLL-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C(=C1)O)Br)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13897121.png)



![{4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl}methanol](/img/structure/B13897139.png)


![3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine](/img/structure/B13897163.png)

![7-Fluoro-4-methoxybenzo[d]thiazol-2-amine hydrobromide](/img/structure/B13897183.png)
![tert-butyl 5-aminobicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13897202.png)
![6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B13897217.png)
